Isometheptene
Overview
Description
Isometheptene is a sympathomimetic amine commonly used in the treatment of migraines and tension headaches due to its vasoconstricting properties. This compound, typically administered as this compound mucate, causes the constriction of blood vessels, thereby alleviating headache symptoms .
Mechanism of Action
Target of Action
Isometheptene primarily targets the sympathetic nervous system . It interacts with cell surface adrenergic receptors , which play a crucial role in the regulation of smooth muscle activation .
Mode of Action
This compound’s mode of action is primarily through the activation of the sympathetic nervous system via epinephrine and norepinephrine . These compounds elicit smooth muscle activation leading to vasoconstriction . This interaction results in a signal transduction cascade that leads to increased intracellular calcium from the sarcoplasmic reticulum through IP3 mediated calcium release, as well as enhanced calcium entry across the sarcolemma through calcium channels .
Biochemical Pathways
The biochemical pathways affected by this compound involve the sympathetic nervous system and the calcium signaling pathway . The activation of adrenergic receptors by this compound leads to the release of intracellular calcium, which in turn causes smooth muscle contraction and vasoconstriction .
Pharmacokinetics
It is known that this compound is an indirect-acting sympathomimetic , which suggests it may displace catecholamines from vesicles inside the neuron, leading to the sympathetic responses it is known for .
Result of Action
The primary result of this compound’s action is vasoconstriction . By causing the constriction of blood vessels, this compound is used for the treatment of migraines and tension headaches . This is due to its ability to reduce the stimuli that lead to vascular headaches .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isometheptene can be synthesized through a series of chemical reactions involving the alkylation of hept-5-en-2-one with methylamine. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored to maintain optimal reaction conditions, including temperature, pressure, and pH levels. The final product is then purified through distillation or crystallization techniques to achieve the required purity standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Isometheptene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of sympathomimetic amines in various chemical reactions.
Biology: Researchers use this compound to investigate its effects on biological systems, particularly its vasoconstrictive properties.
Medicine: The compound is extensively studied for its therapeutic potential in treating migraines and tension headaches.
Industry: this compound is used in the formulation of pharmaceutical products designed to alleviate headache symptoms
Comparison with Similar Compounds
Heptaminol: Another sympathomimetic amine with vasoconstrictive properties.
Methylhexanamine: A compound with similar stimulant effects.
Tuaminoheptane: Known for its vasoconstrictive and decongestant properties.
Uniqueness of Isometheptene: this compound is unique due to its specific application in treating migraines and tension headaches. Unlike other sympathomimetic amines, it is often combined with other agents such as paracetamol and dichloralphenazone to enhance its therapeutic efficacy .
Properties
IUPAC Name |
N,6-dimethylhept-5-en-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2)6-5-7-9(3)10-4/h6,9-10H,5,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQUOJBERHHONY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5984-50-9 (monotartrate), 6168-86-1 (mono-hydrochloride), 7492-31-1 (mucate[2:1]) | |
Record name | Isometheptene [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023172 | |
Record name | Isometheptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isometheptene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015651 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Isometheptene's vasoconstricting properties arise through activation of the sympathetic nervous system via epinephrine and norepinephrine (or their molecular analogues as is the case with this drug). These compounds elicites smooth muscle activation leading to vasoconstriction. These compounds interact with cell surface adrenergic receptors. Such stimuli result in a signal transduction cascade that leads to increased intracellular calcium from the sarcoplasmic reticulum through IP3 mediated calcium release, as well as enhanced calcium entry across the sarcolemma through calcium channels. The rise in intracellular calcium complexes with calmodulin, which in turn activates myosin light chain kinase. This enzyme is responsible for phosphorylating the light chain of myosin to stimulate cross bridge cycling. Once elevated, the intracellular calcium concentration is returned to its basal level through a variety of protein pumps and calcium exchangers located on the plasma membrane and sarcoplasmic reticulum. This reduction in calcium removes the stimulus necessary for contraction allowing for a return to baseline. The drug can also cause vesicular displacement of noradrenaline from the neuron into the synapse with a similar effect as tyramine. | |
Record name | Isometheptene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06706 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
503-01-5 | |
Record name | Isometheptene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isometheptene [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isometheptene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06706 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-Hepten-2-amine, N,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isometheptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isometheptene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.236 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOMETHEPTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7L24THH6T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isometheptene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015651 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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